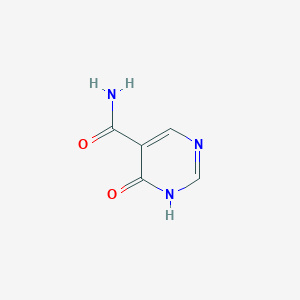

4-Hydroxypyrimidine-5-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSXLRUOBVSFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269587 | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-53-2 | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxypyrimidine-5-carboxamide chemical properties

An In-Depth Technical Guide to 4-Hydroxypyrimidine-5-carboxamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the pyrimidine core, a structure fundamental to life in the form of nucleobases, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical and physical properties, delves into the critical concept of its tautomerism, outlines a detailed synthetic protocol, and explores its established and potential applications as a pharmacophore. The discussion is grounded in authoritative data, providing researchers and drug development professionals with a foundational understanding of this valuable chemical entity.

Core Molecular Identity

This compound is systematically identified by a set of unique chemical descriptors. Its primary identifier is the CAS Registry Number 4786-53-2.[1] The molecular structure consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a carboxamide group at position 5. Due to tautomerism, it is also frequently named as a pyrimidinone derivative.[1]

| Identifier | Value | Source |

| CAS Number | 4786-53-2 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Synonym | 6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid amide | [1] |

| SMILES | O=C(C1=CN=CN=C1O)N | [1] |

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. For this compound, these properties are influenced by its multiple hydrogen bond donors and acceptors, leading to its predicted polarity and solubility characteristics. Standard handling requires storage at refrigerated temperatures (4°C) to ensure long-term stability.[1]

| Property | Value | Significance for Researchers |

| Purity | ≥97% (Typical Commercial) | [1] |

| Storage | 4°C | [1] |

| Topological Polar Surface Area (TPSA) | 89.1 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | -0.7189 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

-

Expert Insight: The negative LogP value (-0.7189) indicates that the compound is hydrophilic, suggesting higher solubility in polar solvents like water than in nonpolar organic solvents.[1] The TPSA of 89.1 Ų is within the range often associated with good oral bioavailability in drug candidates, as it relates to the molecule's ability to cross cell membranes.

The Critical Role of Tautomerism

A defining chemical characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium.[2][3] The molecule can exist in the aromatic hydroxyl (enol) form, "4-hydroxypyrimidine," or in one of two non-aromatic oxo (keto) forms, pyrimidin-4(1H)-one or pyrimidin-4(3H)-one.[4] For most 4-hydroxypyrimidines, including this compound, the equilibrium strongly favors the more stable keto (pyrimidinone) form in both solution and the solid state.[3][5][6] This phenomenon is crucial as it dictates the molecule's reactivity, hydrogen bonding patterns, and interactions with biological targets.

Caption: Tautomeric equilibrium of the 4-hydroxypyrimidine core.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is most efficiently achieved via the ammonolysis of its corresponding ester, Methyl 4-hydroxypyrimidine-5-carboxylate (CAS 4774-35-0).[7][8][9][10] This is a standard and reliable transformation in organic chemistry where an ester is converted to a primary amide using ammonia. The causality behind this choice is the high reactivity of the ester carbonyl group toward nucleophilic attack by ammonia, leading to the desired amide with high yield and purity after workup.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and characterization of this compound.

Objective: To synthesize this compound from Methyl 4-hydroxypyrimidine-5-carboxylate.

Materials:

-

Methyl 4-hydroxypyrimidine-5-carboxylate

-

7N Ammonia in Methanol solution

-

Pressure-rated sealed reaction vessel

-

TLC plates (Silica gel 60 F254)

-

Mobile Phase for TLC (e.g., Dichloromethane:Methanol 9:1)

-

Recrystallization solvent (e.g., Water or Ethanol/Water mixture)

-

Standard laboratory glassware and rotary evaporator

Methodology:

-

Reaction Setup: In a pressure-rated sealed vessel, dissolve 1.0 equivalent of Methyl 4-hydroxypyrimidine-5-carboxylate in a 7N solution of ammonia in methanol.

-

Causality: A sealed vessel is essential to contain the volatile ammonia and methanol at elevated temperatures, ensuring a sufficient concentration of the nucleophile to drive the reaction to completion.

-

-

Reaction Execution: Seal the vessel tightly and heat the mixture to 100-120°C for 12-24 hours with stirring.

-

In-Process Control (Self-Validation): After cooling the vessel to room temperature, carefully open it in a fume hood. Spot a small aliquot of the reaction mixture on a TLC plate against the starting material. Elute with a suitable mobile phase (e.g., DCM:MeOH 9:1). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates reaction completion.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. This will yield the crude solid product.

-

Purification (Self-Validation): Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., water) and allow it to cool slowly to room temperature, then in an ice bath. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Causality: Recrystallization is a highly effective method for purifying solid compounds, removing soluble impurities and yielding a product of high crystalline purity. A sharp melting point of the final product is a key indicator of purity.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and structure.

Key Chemical Reactivity

The reactivity of this compound is governed by its functional groups and the tautomeric nature of the pyrimidine ring.

-

Alkylation and Acylation: The hydroxyl/oxo group at the C4 position can be targeted for O-alkylation or O-acylation under specific conditions, though N-alkylation at one of the ring nitrogens is also possible depending on the base and electrophile used.[3]

-

Ligand Formation: The pyrimidinone tautomer can act as a bidentate ligand, coordinating with metal ions. This property has been exploited in the development of metal-organic frameworks (MOFs).[3]

Applications in Medicinal Chemistry & Drug Development

The 4-hydroxypyrimidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to chelate metal ions in the active sites of various metalloenzymes. This has made it a cornerstone in the development of several classes of inhibitors.

-

Antiviral Agents: Dihydroxypyrimidine (DHP) carboxamides are a well-established class of inhibitors targeting viral enzymes.[11] The scaffold is famously present in Raltegravir, the first FDA-approved HIV-1 integrase inhibitor.[11] Analogs of 4,5-dihydroxypyrimidine carboxamide have been specifically synthesized and evaluated as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, demonstrating the scaffold's versatility in targeting different viral metalloenzymes.[11][12]

-

Enzyme Inhibition in Metabolic Diseases: Beyond antivirals, the broader pyrimidine-5-carboxamide structure has been investigated for other therapeutic targets. Novel derivatives have been developed as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to diabetes and metabolic syndrome.[13]

-

Modulation of Immune Response: A series of 2-amino-pyrimidine-5-carboxamide derivatives were synthesized as inhibitors of STAT6, a key protein in the signaling pathway that promotes Th2 cell differentiation.[14] Potent STAT6 inhibition suggests this scaffold could be valuable for treating allergic and atopic diseases.[14]

Caption: Therapeutic targets of the pyrimidine carboxamide scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word and requires careful handling.[1]

| GHS Classification | Hazard Statement | Precautionary Advice |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |

Handling Recommendations: Researchers should handle this compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and highly promising scaffold for modern drug discovery. Its key chemical features, particularly its keto-enol tautomerism, define its reactivity and its potential as a metal-chelating pharmacophore. With a straightforward synthetic route and a growing body of literature highlighting its utility in targeting diverse enzymes from viral integrases to metabolic regulators, this molecule represents a significant tool for researchers and scientists. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full therapeutic potential.

References

- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

- ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.

- AccelaChemBio.

- Senaweera, S., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]

- Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

- PubChem. 4-Hydroxypyrimidine-5-carbonitrile. [Link]

- Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society. [Link]

- Wikipedia. 4-Pyridone. [Link]

- Pais, G. C., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. PubMed. [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

- ChemWhat. 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER. [Link]

- Wang, Z., et al. (2016). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. PubMed. [Link]

- Senaweera, S., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]

- Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. PubMed. [Link]

- Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic. [Link]

- Senaweera, S., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PubMed Central. [Link]

- ACS Publications. (2020).

- ResearchGate. (2013). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.

- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

- Galvão, T. L., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

- Royal Society of Chemistry.

- ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.

- ResearchGate. (2016). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition.

- Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed). [Link]

- Solubility of Things. 5-fluoro-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 4774-35-0|Methyl 4-hydroxypyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 9. 4774-35-0 Cas No. | Methyl 4-hydroxypyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 10. chemwhat.com [chemwhat.com]

- 11. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxamide (CAS 4786-53-2): A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxypyrimidine-5-carboxamide (CAS No. 4786-53-2), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into its chemical properties, a proposed synthesis protocol, and detailed analytical characterization methods. A core focus is placed on its role as a privileged scaffold in the design of inhibitors for various therapeutic targets, including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and viral endonucleases such as Human Cytomegalovirus (HCMV) pUL89. Detailed, field-proven experimental protocols for key biological assays are provided to enable researchers to effectively utilize this compound in their research endeavors. This guide is intended to be a practical and authoritative resource, bridging the gap between fundamental chemistry and biological application.

Introduction: The Significance of the this compound Core

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. Strategic functionalization of this core has led to the development of numerous therapeutic agents. This compound, also known as 6-oxo-1,6-dihydropyrimidine-5-carboxamide, has emerged as a particularly valuable scaffold. Its structural features, including the presence of hydrogen bond donors and acceptors and a planar ring system, make it an ideal candidate for interaction with the active sites of various enzymes.

This guide will explore the multifaceted nature of this compound, providing the necessary technical details for its synthesis, characterization, and application in key areas of drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4786-53-2 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Purity | ≥97% (typical) | [1] |

| Appearance | Solid | - |

| Storage | 4°C | [1] |

| Topological Polar Surface Area (TPSA) | 89.1 Ų | [1] |

| logP | -0.7189 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Safety Information:

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1].

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis and Analytical Characterization

Proposed Synthesis Protocol

A logical approach involves the reaction of a β-ketoester equivalent with urea or a urea surrogate. Given the desired 5-carboxamide functionality, a suitable starting material would be a derivative of malonamide. A one-pot, three-component reaction of an appropriate aldehyde, a malonamide derivative, and urea or thiourea in the presence of a catalyst is a viable strategy[2][3].

Alternatively, a well-documented method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. In this case, a suitable 1,3-dicarbonyl precursor bearing the carboxamide at the 2-position would be required.

A Note on Causality in Synthesis: The choice of starting materials is dictated by the desired final structure. The use of a malonamide derivative directly incorporates the 5-carboxamide group, while the pyrimidine ring is formed through the condensation with an aldehyde and a urea source. The catalyst, often a Lewis or Brønsted acid, facilitates the cyclization and dehydration steps.

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is critical. The following analytical techniques are recommended:

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the amide protons. Based on the structure and data from similar compounds, the pyrimidine protons would likely appear as singlets or doublets in the aromatic region (δ 7-9 ppm). The amide protons would present as broad singlets, and their chemical shift could be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the amide, the carbonyl carbon of the pyrimidinone ring, and the carbons of the heterocyclic ring.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound (C₅H₅N₃O₂), the expected monoisotopic mass is approximately 139.04 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is a common starting point for method development.

Applications in Drug Discovery: A Scaffold for Enzyme Inhibition

The this compound core has been successfully employed as a foundational structure for the development of potent and selective enzyme inhibitors. Its ability to engage in key hydrogen bonding and metal-chelating interactions within enzyme active sites is a primary reason for its utility.

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

4.1.1. Mechanism of Action

HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the oxygen-dependent PHD enzymes are less active, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses[4].

Derivatives of this compound have been identified as potent inhibitors of PHDs[5]. These inhibitors typically function by chelating the ferrous iron (Fe²⁺) in the active site of the PHD enzyme and competing with the co-substrate 2-oxoglutarate, thereby preventing the hydroxylation of HIF-α. This stabilization of HIF-α under normoxic conditions mimics a hypoxic response and has therapeutic potential for conditions such as anemia.

Caption: HIF-1α stabilization pathway under normoxia and with a PHD inhibitor.

4.1.2. Experimental Protocol: In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)

This protocol describes a high-throughput assay to measure the inhibition of PHD2 activity based on the interaction between hydroxylated HIF-1α peptide and the VHL complex.

-

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)

-

Europium-labeled anti-hydroxyproline antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Fe(II) sulfate

-

L-ascorbic acid

-

2-Oxoglutarate (2-OG)

-

This compound derivative (test compound)

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.

-

Add the test compound at various concentrations to the wells of the 384-well plate.

-

Add the enzyme mixture to the wells containing the inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-OG.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-hydroxyproline antibody, and the streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at the acceptor and donor wavelengths.

-

Calculate the ratio of acceptor to donor emission and determine the IC₅₀ value of the test compound.

-

Causality in Experimental Design: The use of a biotinylated substrate and streptavidin-conjugated acceptor allows for the capture of the substrate, bringing the donor (on the antibody recognizing the hydroxylated product) and acceptor into close proximity. The TR-FRET signal is directly proportional to the amount of hydroxylated peptide, and thus, a decrease in the signal indicates inhibition of PHD2 activity.

Inhibition of Human Cytomegalovirus (HCMV) pUL89 Endonuclease

4.2.1. Mechanism of Action

HCMV is a significant pathogen, particularly in immunocompromised individuals. The HCMV terminase complex is essential for viral replication, as it is responsible for cleaving the concatemeric viral DNA into unit-length genomes for packaging into new virions. The pUL89 subunit of this complex contains a metal-dependent endonuclease activity. The active site of this endonuclease shares similarities with other viral enzymes like HIV integrase and RNase H.

The this compound scaffold, and more broadly, dihydroxypyrimidine (DHP) derivatives, have been shown to inhibit the endonuclease activity of pUL89. These compounds are believed to act by chelating the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site, which are essential for catalysis. This inhibition of the endonuclease prevents the proper processing of the viral genome, thereby halting the viral replication cycle.

Caption: Inhibition of HCMV genome cleavage by targeting the pUL89 endonuclease.

4.2.2. Experimental Protocol: Cell-Based HCMV Replication Assay

This protocol describes a method to assess the antiviral activity of a compound against HCMV in a cell-based format.

-

Materials:

-

Human foreskin fibroblast (HFF) cells

-

HCMV strain (e.g., AD169 or a GFP-expressing reporter virus)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound derivative (test compound)

-

Positive control antiviral (e.g., Ganciclovir)

-

96-well cell culture plates

-

Reagent for quantifying cell viability (e.g., CellTiter-Glo®)

-

Method for quantifying viral replication (e.g., GFP fluorescence measurement, plaque reduction assay, or qPCR for viral DNA)

-

-

Procedure:

-

Cell Plating: Seed HFF cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in cell culture medium.

-

Infection and Treatment: On the day of the experiment, remove the medium from the cells and infect them with HCMV at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the various concentrations of the test compound or control.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for multiple rounds of viral replication (e.g., 5-7 days).

-

Quantification of Viral Replication:

-

GFP Reporter Virus: If using a GFP-expressing virus, measure the fluorescence intensity in each well using a plate reader.

-

Plaque Reduction Assay: For a more traditional endpoint, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) after infection and treatment. After the incubation period, fix and stain the cells to visualize and count viral plaques.

-

qPCR: Harvest the cells and extract total DNA. Perform quantitative PCR using primers specific for an HCMV gene to quantify the amount of viral DNA.

-

-

Cytotoxicity Assessment: In a parallel plate of uninfected cells, treat with the same concentrations of the test compound. After the incubation period, assess cell viability using a reagent like CellTiter-Glo®.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) for viral inhibition and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀ / EC₅₀) can then be determined to evaluate the therapeutic window of the compound.

-

Self-Validating System: The inclusion of a positive control (Ganciclovir) ensures that the assay is performing as expected. The parallel cytotoxicity assay is crucial to confirm that the observed antiviral effect is not due to general toxicity to the host cells.

Conclusion and Future Directions

This compound is a compelling and versatile scaffold in modern drug discovery. Its synthetic accessibility and favorable physicochemical properties, combined with its ability to interact with key enzymatic targets, have established it as a valuable starting point for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a robust framework for researchers to explore the potential of this compound and its derivatives in their own laboratories.

Future research will likely focus on the further derivatization of this core to enhance potency, selectivity, and pharmacokinetic properties for specific targets. The exploration of its utility against other metalloenzymes and in different therapeutic areas represents an exciting avenue for continued investigation. This in-depth technical guide serves as a foundational resource to support and accelerate these endeavors.

References

- Venkatesan, K., Satyanarayana, V. S. V., & Sivakumar, A. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-127.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. (2020). ChemistrySelect, 5(20), 6138-6152.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6), 1-8.

- Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (2019). RSC Advances, 9(46), 26865-26877.

- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (2024). Green Chemistry.

- One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. (2009). Arkivoc, 2009(7), 79-85.

- Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). Molecules, 29(15), 3489.

- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.).

- 13C NMR spectra of synthesized model compound 4f. ResearchGate.

- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(1), 417-427.

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia, 71(1), 1-10.

- Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. (2021). European Journal of Medicinal Chemistry, 210, 112965.

- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 643-650.

- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (2017). Journal of Applied Pharmaceutical Science, 7(10), 108-115.

- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances, 14(12), 8234-8243.

- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). Journal of Medicinal Chemistry, 65(7), 5543-5558.

- Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025). RSC Medicinal Chemistry.

- Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. (2012). Journal of Organic Chemistry, 77(7), 3531-3538.

- Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic

- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate.

- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2019). Methods in Molecular Biology, 2029, 219-231.

- An In-depth Technical Guide on PHD2 Inhibition and HIF-1α Stabiliz

- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). Journal of Medicinal Chemistry, 59(24), 11039-11049.

- 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?. (2019). Metabolites, 9(10), 221.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). ResearchGate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 4-Hydroxypyrimidine-5-carboxamide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of 4-hydroxypyrimidine-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous bioactive molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, offering a rationale-driven narrative that explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We present a reliable, multi-step synthetic pathway, complete with detailed, self-validating protocols and mechanistic insights. Furthermore, a full suite of analytical techniques for structural confirmation and purity assessment is detailed, including HPLC, Mass Spectrometry, IR, and NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a field-proven and robust approach to the preparation and validation of this important molecular scaffold.

Synthetic Strategy and Rationale

The construction of the pyrimidine ring system is a foundational task in heterocyclic chemistry. Our selected pathway is designed for efficiency, reliability, and scalability, proceeding through a key ester intermediate, Methyl 4-hydroxypyrimidine-5-carboxylate.

Overview of the Synthetic Pathway

The synthesis is achieved in two primary stages: first, the construction of the pyrimidine ring to form the methyl ester intermediate, followed by amidation to yield the final carboxamide product. This approach allows for purification at the intermediate stage, ensuring a high-quality final product.

Sources

Navigating the Spectroscopic Landscape of 4-Hydroxypyrimidine-5-carboxamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyrimidine-5-carboxamide is a molecule of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of various therapeutic agents. Its structural features, including the pyrimidine core, a hydroxyl group, and a carboxamide moiety, contribute to its potential for diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide will leverage data from closely related analogues and fundamental spectroscopic principles to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers working with this and similar molecular entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment. The spectra are typically acquired in a deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆), which can accommodate the polar nature of the molecule and allow for the observation of exchangeable protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm are summarized in the table below, based on the analysis of similar pyrimidine derivatives[1][2].

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H2 | 8.0 - 8.5 | Singlet | 1H | The proton at position 2 of the pyrimidine ring is expected to be deshielded due to the adjacent nitrogen atoms. |

| H6 | 8.5 - 9.0 | Singlet | 1H | The proton at position 6 is adjacent to a nitrogen atom and the electron-withdrawing carboxamide group, leading to a downfield shift. |

| -NH₂ | 7.0 - 8.0 | Broad Singlet | 2H | The chemical shift of the amide protons can be variable and concentration-dependent. They are expected to be broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. |

| -OH | 10.0 - 12.0 | Broad Singlet | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal. |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds helps in solubilizing the compound and often allows for the observation of labile -NH and -OH protons, which might be unobservable in non-polar solvents due to rapid exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are presented below, drawing comparisons from related pyrimidine structures[1].

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~150 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C4 | ~160 | The presence of the hydroxyl group and its tautomeric equilibrium with the keto form will significantly influence this chemical shift. |

| C5 | ~110 | This carbon is attached to the carboxamide group and is part of the electron-rich aromatic system. |

| C6 | ~155 | This carbon is adjacent to a nitrogen atom and is deshielded. |

| C=O (Amide) | ~165 | The carbonyl carbon of the amide group typically resonates in this downfield region. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amide, and pyrimidine ring functionalities.

Predicted IR Spectral Data

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |

| N-H (amide) | 3100 - 3500 | Medium to Strong | Stretching (asymmetric and symmetric) |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C=O (amide) | 1650 - 1680 | Strong | Stretching (Amide I band) |

| C=N, C=C (ring) | 1500 - 1650 | Medium to Strong | Stretching |

| N-H (amide) | 1590 - 1650 | Medium | Bending (Amide II band) |

| C-O (hydroxyl) | 1200 - 1300 | Medium to Strong | Stretching |

Experimental Protocol: Acquiring an FTIR Spectrum

A common method for acquiring the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₅H₅N₃O₂, Molecular Weight: 139.11 g/mol ), the mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show the following key ions:

| m/z | Ion | Notes |

| 140.04 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode ESI. |

| 123.04 | [M+H-NH₃]⁺ | Loss of ammonia from the amide group. |

| 112.03 | [M+H-CO]⁺ | Loss of carbon monoxide. |

| 96.03 | [M+H-CONH₂]⁺ | Loss of the carboxamide radical. |

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this important class of compounds. The provided experimental protocols and workflows offer practical guidance for obtaining and interpreting high-quality spectral data. As with any predictive guide, experimental verification remains the gold standard, and it is our hope that this document will facilitate and enrich such empirical investigations.

References

- Supporting Information - The Royal Society of Chemistry.

Sources

The Pyrimidine-5-Carboxamide Scaffold: A Versatile Pharmacophore with Diverse Mechanisms of Action

Abstract

The pyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this versatile chemical entity. We will dissect the molecular interactions and cellular consequences of pyrimidine-5-carboxamide derivatives in three key therapeutic areas: the regulation of hypoxia-inducible factor (HIF) signaling through the inhibition of prolyl hydroxylases, the suppression of viral replication via the inhibition of essential viral enzymes, and the modulation of metabolic pathways through the inhibition of nicotinamide N-methyltransferase (NNMT). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the causality behind experimental designs and the validation of therapeutic hypotheses centered on this potent pharmacophore.

Introduction: The Chemical Versatility of the Pyrimidine-5-Carboxamide Scaffold

The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] Its synthetic tractability and the ability to introduce a wide range of substituents have made it a cornerstone of drug discovery. The addition of a carboxamide group at the 5-position further enhances its drug-like properties, providing a key interaction point for binding to biological targets. This guide will delve into the distinct mechanisms of action of 4-hydroxypyrimidine-5-carboxamide derivatives, showcasing the scaffold's ability to be tailored for high-potency and selective inhibition of various enzyme classes.

Mechanism I: Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)

A significant application of the this compound scaffold is in the development of inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).[2][3] These enzymes play a crucial role in the cellular response to oxygen levels.

The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-PHD enzymes hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-α for proteasomal degradation.[3] In hypoxic conditions, the lack of oxygen as a substrate limits HIF-PHD activity, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[2][4]

Mechanism of Inhibition

This compound-based HIF-PHD inhibitors act as mimetics of the 2-oxoglutarate co-substrate of the HIF-PHD enzymes.[3] By binding to the active site, these compounds competitively inhibit the hydroxylation of HIF-α, leading to its stabilization even under normoxic conditions.[2][3][5] This "pharmacological hypoxia" triggers the downstream effects of HIF activation, including the production of erythropoietin (EPO), which is beneficial for the treatment of anemia associated with chronic kidney disease.[5][6]

Caption: HIF Signaling Pathway and Inhibition.

Experimental Validation: HIF-α Stabilization Assay

The efficacy of this compound derivatives as HIF-PHD inhibitors can be assessed by their ability to stabilize HIF-α in cell culture.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., Hep3B) under standard conditions.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period (e.g., 4-24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for HIF-1α, followed by a suitable secondary antibody.

-

Detection: Visualize the protein bands using an appropriate detection reagent and imaging system. An increase in the intensity of the HIF-1α band indicates stabilization.

| Compound Example | Cell Line | IC50 (HIF-1α Stabilization) | Reference |

| MK-8617 | Hep3B | Not specified, but potent activity demonstrated | [7] |

Mechanism II: Antiviral Activity through Metalloenzyme Inhibition

The dihydroxypyrimidine carboxamide variant of the scaffold has proven to be a powerful chelator of divalent metal ions, a property that has been exploited to inhibit viral metalloenzymes essential for replication.[7]

Target Enzymes: HIV Integrase and HCMV pUL89 Endonuclease

Both HIV integrase and the human cytomegalovirus (HCMV) pUL89 endonuclease are critical for the viral life cycle.[7][8] HIV integrase catalyzes the insertion of the viral DNA into the host genome, a process essential for establishing a persistent infection.[9][10] The pUL89 endonuclease is part of the HCMV terminase complex, which is responsible for cleaving the viral DNA during genome packaging.[7][8][11] Both enzymes have active sites containing divalent metal ions (typically Mg²⁺) that are crucial for their catalytic activity.[12]

Mechanism of Inhibition

Dihydroxypyrimidine carboxamides position themselves in the active site of these viral enzymes and chelate the essential metal ions through their hydroxyl and carboxamide functionalities.[7] This sequestration of the metal cofactors renders the enzymes catalytically inactive, thereby blocking viral replication.[12] The development of the first FDA-approved HIV integrase inhibitor, Raltegravir, was evolved from a dihydroxypyrimidine carboxamide lead.[7]

Caption: Antiviral Mechanism via Metal Chelation.

Experimental Validation: Endonuclease Inhibition Assay

The inhibitory activity of dihydroxypyrimidine carboxamides against enzymes like HCMV pUL89-C can be quantified using a biochemical endonuclease assay.[7]

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing the purified recombinant pUL89-C enzyme, a fluorogenic DNA substrate, and the necessary divalent metal ions (e.g., MnCl₂).

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 37°C).

-

Fluorescence Reading: Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

| Compound Subtype | Target | IC50 Range | Reference |

| DHP Carboxamides | HCMV pUL89-C | 0.76–5.7 µM | [7] |

Mechanism III: Modulation of Metabolism via NNMT Inhibition

More recently, the pyrimidine-5-carboxamide scaffold has been identified as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases.[13][14]

The Role of NNMT in Metabolism

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide.[13][15] Increased expression and activity of NNMT have been linked to obesity, insulin resistance, and type 2 diabetes.[13][14] The genetic knockdown of NNMT in mice has been shown to protect against diet-induced obesity and improve insulin sensitivity.[13]

Mechanism of Inhibition

Pyrimidine-5-carboxamide derivatives act as inhibitors of NNMT, likely by competing with the nicotinamide substrate for binding to the enzyme's active site.[13] By blocking the activity of NNMT, these compounds can potentially reverse the metabolic dysregulation associated with increased NNMT expression, making them promising therapeutic candidates for metabolic disorders.[13][14]

Caption: NNMT Inhibition Pathway.

Experimental Validation: Biochemical NNMT Inhibition Assay

The potency of pyrimidine-5-carboxamide compounds as NNMT inhibitors is determined through a biochemical assay.[13][14]

Protocol:

-

Reaction Components: Combine human or mouse recombinant NNMT, S-(5'-adenosyl)-L-methionine (SAM), nicotinamide, and the test compound in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Detection of Product: Quantify the amount of S-adenosyl-L-homocysteine (SAH) produced, typically using a coupled enzyme assay system that generates a detectable signal (e.g., fluorescence or luminescence).

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

| Compound Class | Target | Disease Area | Reference |

| Pyrimidine-5-carboxamide | NNMT | Diabetes | [13] |

Conclusion

The this compound scaffold and its derivatives represent a highly versatile platform for the development of targeted therapies. The ability of this chemical core to be finely tuned to inhibit diverse classes of enzymes—from oxygen-sensing prolyl hydroxylases and viral metalloenzymes to metabolic methyltransferases—underscores its significance in modern drug discovery. The distinct mechanisms of action detailed in this guide highlight the scaffold's capacity to address a wide range of pathologies, from anemia and viral infections to metabolic disorders. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable pharmacophore.

References

- Goldberg, D. R., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5648–5664. [Link]

- Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 646–651. [Link]

- Zhang, Y., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 25(3), 1709. [Link]

- Abbate, V., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7429–7447. [Link]

- Wikipedia contributors. (2024, January 5). HIF prolyl-hydroxylase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

- Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. WO 2021/025975 A1. [Link]

- Goldberg, D. R., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5648-5664. [Link]

- Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. [Link]

- Locatelli, F., et al. (2021). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. Kidney International Reports, 6(11), 2779–2789. [Link]

- Wang, L., et al. (2021). Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex. Antiviral Research, 195, 105183. [Link]

- Wang, Z., et al. (2020). Design, Synthesis and SAR Study of Bridged Tricyclic Pyrimidinone Carboxamides as HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry, 28(13), 115541. [Link]

- Neamati, N. (2011). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Medicinal Chemistry, 18(12), 1772–1796. [Link]

- Van Haren, M. J., et al. (2019). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 24(23), 4316. [Link]

- Kessl, J. J., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4448–4462. [Link]

- Kumar, A., & Sharma, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Crystallography of 4-Hydroxypyrimidine-5-carboxamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Significance of the 4-Hydroxypyrimidine-5-carboxamide Scaffold in Medicinal Chemistry

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] Its prevalence in drug discovery stems from its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, which allows for high-affinity and selective binding to biological targets.[4][5] Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes, including kinases, by mimicking the hydrogen bonding patterns of endogenous ligands.[6][7][8][9][10]

The pyrimidine ring, a fundamental component of nucleobases, provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2][3] The strategic placement of the hydroxyl and carboxamide groups at the 4 and 5 positions, respectively, creates a specific spatial arrangement of hydrogen bond donors and acceptors. This arrangement is crucial for molecular recognition and has been exploited in the design of potent and selective inhibitors for a range of diseases, including cancer, inflammatory conditions, and viral infections.[11][12]

A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state architecture of these compounds.[13] This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, from synthesis and crystal growth to detailed structural analysis and its implications for drug development.

Part 1: Synthesis and Crystallization of this compound Derivatives

The successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section outlines a general synthetic strategy and common crystallization techniques applicable to the this compound scaffold.

General Synthetic Pathway

A common approach to synthesizing this compound derivatives involves a multicomponent reaction, which offers efficiency and diversity in generating analogues. The following protocol is adapted from established literature methods for similar pyrimidine-based compounds.[14]

Experimental Protocol: One-Pot Synthesis of Substituted 4-Hydroxypyrimidine-5-carboxamides

-

Reactant Preparation: In a round-bottom flask, combine the substituted aldehyde (1 mmol), cyanoacetamide (1 mmol), and urea or thiourea (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of ammonium chloride.

-

Reaction Conditions: Heat the mixture under solvent-free conditions at 110°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add crushed ice to precipitate the solid product. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the purified this compound derivative.[14]

Caption: Synthetic workflow for this compound derivatives.

Single Crystal Growth Techniques

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The choice of crystallization method and solvent is critical and often requires empirical screening. For small organic molecules like this compound derivatives, the following techniques are commonly employed:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface between the two solvents gradually reduces the solubility of the compound, leading to crystallization.

Table 1: Common Solvents for Crystallization of Pyrimidine Derivatives

| Solvent Class | Examples | Properties and Considerations |

| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities, can co-crystallize. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity, good for compounds with some polarity. |

| Esters | Ethyl Acetate | Good balance of polarity, often used in solvent/anti-solvent systems. |

| Ethers | Diethyl Ether, Dioxane, THF | Can act as anti-solvents for more polar compounds. |

| Halogenated | Dichloromethane, Chloroform | Good for less polar derivatives, but can be too good a solvent. |

| Aromatic | Toluene, Benzene | Can participate in π-π stacking interactions with the pyrimidine ring. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High polarity, often used to dissolve highly polar compounds. |

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides definitive information about the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, and corrections for absorption are applied.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final crystal structure is validated using crystallographic software to check for geometric consistency and other quality indicators. The results are typically reported in a Crystallographic Information File (CIF).

Part 3: Structural Analysis and Intermolecular Interactions

The crystal structure of a this compound derivative reveals a wealth of information about its molecular conformation and the non-covalent interactions that dictate its packing in the solid state. These interactions are fundamental to understanding the compound's physical properties and its binding to biological macromolecules.

Table 2: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C5H5N3O2 |

| Formula Weight | 139.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| β (°) | 110.0 |

| V (ų) | 580.0 |

| Z | 4 |

| R-factor (%) | < 5 |

Note: The data in this table are hypothetical and serve as a representative example for illustrative purposes.

Molecular Geometry and Conformation

The 4-hydroxypyrimidine ring is expected to be largely planar. The exocyclic carboxamide group, however, may exhibit some degree of rotation around the C-C single bond, leading to different conformations. The planarity of the molecule and the orientation of the carboxamide group are critical for its interaction with planar residues in a protein binding pocket.

Hydrogen Bonding Motifs

Hydrogen bonding is the dominant intermolecular interaction in the crystal structures of this compound derivatives. The hydroxyl group, the amide group, and the pyrimidine nitrogen atoms all participate in a complex network of hydrogen bonds. Common motifs include:

-

Carboxamide-Carboxamide Dimers: The amide groups of two adjacent molecules can form a classic R²₂(8) ring motif through N-H···O hydrogen bonds.

-

Hydroxyl-Pyrimidine Interactions: The hydroxyl group can act as a hydrogen bond donor to a pyrimidine nitrogen of a neighboring molecule (O-H···N).

-

Carboxamide-Hydroxyl Chains: The amide and hydroxyl groups can link molecules into chains through N-H···O and O-H···N hydrogen bonds.

Caption: Common hydrogen bonding motifs in this compound crystals.

π-π Stacking Interactions

The aromatic pyrimidine rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice. These interactions can be face-to-face or offset and are important for the packing of the molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For this compound derivatives, the fingerprint plot would be dominated by sharp spikes corresponding to the strong N-H···O and O-H···N hydrogen bonds.

Part 4: Structure-Property Relationships and Implications for Drug Design

The detailed structural information obtained from crystallography is invaluable for understanding the structure-activity relationships (SAR) of this compound derivatives.

-

Binding Mode Hypothesis: The crystal structure provides a precise model of the molecule's shape and hydrogen bonding potential, which can be used to generate hypotheses about its binding mode in a protein active site. This is crucial for structure-based drug design.

-

Solubility and Stability: The nature and strength of the intermolecular interactions in the crystal lattice influence the compound's physicochemical properties, such as melting point, solubility, and stability. Polymorphism, the existence of different crystal forms of the same compound, can have a significant impact on these properties.

-

Rational Design of Analogues: By understanding how modifications to the scaffold affect the crystal packing and intermolecular interactions, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, introducing substituents that can form additional hydrogen bonds or engage in favorable hydrophobic interactions can enhance binding affinity.

Conclusion

The crystallographic analysis of this compound derivatives provides a fundamental understanding of their three-dimensional structure and the intricate network of intermolecular interactions that govern their solid-state properties. This knowledge is not merely academic; it is a critical component of modern drug discovery. By elucidating the precise atomic arrangement, crystallographers provide medicinal chemists with the blueprint needed to rationally design and optimize new therapeutic agents. The interplay of synthesis, crystallization, and detailed structural analysis empowers the development of next-generation drugs targeting a wide range of human diseases, underscoring the enduring importance of crystallography in advancing human health.

References

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.

- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Chemical and Pharmaceutical Research. [Link]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

- Process for preparing 4-hydroxypyrimidine.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.

- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

- Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxyl

- Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. PMC - NIH. [Link]

- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

- N-[2-[[5-(4-Fluorophenyl)-2,3-Dihydroxybenzoyl]amino]ethyl]-6-Hydroxypyrimidine-4-Carboxamide. PubChem. [Link]

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC - PubMed Central. [Link]

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.

- Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Europe PMC. [Link]

- This compound. Sunway Pharm Ltd. [Link]

- 4-Hydroxypyrimidine-5-carbonitrile. PubChem. [Link]

- Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH. [Link]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

- Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. PubMed. [Link]

- Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg

- The Largest Curated Crystal Structure D

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

- Access Structures. CCDC. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]